molecular formula C26H21NOS B12615386 3-{2-[(Naphthalen-1-yl)sulfanyl]anilino}-1-phenylbut-2-en-1-one CAS No. 919083-30-0

3-{2-[(Naphthalen-1-yl)sulfanyl]anilino}-1-phenylbut-2-en-1-one

Katalognummer: B12615386
CAS-Nummer: 919083-30-0
Molekulargewicht: 395.5 g/mol
InChI-Schlüssel: ZSNDJAPNFSOPHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{2-[(Naphthalen-1-yl)sulfanyl]anilino}-1-phenylbut-2-en-1-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalen-1-yl group attached to a sulfanyl anilino moiety, which is further connected to a phenylbut-2-en-1-one backbone. The presence of these functional groups contributes to its distinct chemical behavior and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(Naphthalen-1-yl)sulfanyl]anilino}-1-phenylbut-2-en-1-one typically involves the reaction of naphthalen-1-yl thiol with an appropriate aniline derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfanyl anilino intermediate. This intermediate is then reacted with a phenylbut-2-en-1-one derivative to yield the final product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-{2-[(Naphthalen-1-yl)sulfanyl]anilino}-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, substituted phenylbut-2-en-1-one derivatives, and various amine derivatives, depending on the specific reaction pathway and conditions .

Wissenschaftliche Forschungsanwendungen

3-{2-[(Naphthalen-1-yl)sulfanyl]anilino}-1-phenylbut-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-{2-[(Naphthalen-1-yl)sulfanyl]anilino}-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and anilino groups can interact with various enzymes and receptors, modulating their activity. Additionally, the phenylbut-2-en-1-one backbone can participate in conjugation and electron transfer processes, influencing the compound’s overall reactivity and biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, 3-{2-[(Naphthalen-1-yl)sulfanyl]anilino}-1-phenylbut-2-en-1-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the naphthalen-1-yl group enhances its potential for π-π interactions and conjugation, while the sulfanyl anilino moiety provides additional sites for chemical modification and interaction with biological targets .

Eigenschaften

CAS-Nummer

919083-30-0

Molekularformel

C26H21NOS

Molekulargewicht

395.5 g/mol

IUPAC-Name

3-(2-naphthalen-1-ylsulfanylanilino)-1-phenylbut-2-en-1-one

InChI

InChI=1S/C26H21NOS/c1-19(18-24(28)21-11-3-2-4-12-21)27-23-15-7-8-16-26(23)29-25-17-9-13-20-10-5-6-14-22(20)25/h2-18,27H,1H3

InChI-Schlüssel

ZSNDJAPNFSOPHI-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC(=O)C1=CC=CC=C1)NC2=CC=CC=C2SC3=CC=CC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.